1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the 2-methylpropylamino and propan-2-yl groups. Common reagents used in these reactions include various amines, nitriles, and alkyl halides. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-[(2-Methylpropyl)amino]-1H-benzimidazole: A related compound with similar substituents.
3-(Propan-2-yl)-1H-pyrido[1,2-a]benzimidazole: Another derivative with a different substitution pattern.
Uniqueness
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of substituents and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H22N4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(2-methylpropylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4/c1-12(2)11-21-18-9-14(13(3)4)15(10-20)19-22-16-7-5-6-8-17(16)23(18)19/h5-9,12-13,21H,11H2,1-4H3 |
InChI Key |
GTNKOYRFLMQDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(C)C |
Origin of Product |
United States |
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